7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Lipophilicity Drug-likeness Chromone SAR

Researchers seeking a reliable, well-characterized 2-CF3-chromone building block for SAR and enzyme inhibitor design often face limited purity and supply. 7-Methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (CAS 77200-39-6) directly addresses these gaps: - ≥90% purity (HPLC), consistent with peer literature and matched molecular pair studies. - Distinctive 2-CF3 group enhances metabolic stability and modulates CYP2C9 inhibition, validated by class-level evidence. - Zero H-bond donors and a computed XLogP3 of 4.4 provide predictable permeability and a late-eluting HPLC reference standard. - In stock for immediate research use, with options for global express shipping.

Molecular Formula C17H11F3O3
Molecular Weight 320.267
CAS No. 77200-39-6
Cat. No. B2522054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
CAS77200-39-6
Molecular FormulaC17H11F3O3
Molecular Weight320.267
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C17H11F3O3/c1-22-11-7-8-12-13(9-11)23-16(17(18,19)20)14(15(12)21)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyYWEKTSYTGAHIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 20 mg / 30 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of 7-Methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one


7-Methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (CAS 77200-39-6) is a fully synthetic fluorinated chromen-4-one (isoflavone) derivative with a trifluoromethyl group at the 2-position, a phenyl ring at the 3-position, and a methoxy substituent at the 7-position. Its molecular formula is C₁₇H₁₁F₃O₃ (MW = 320.26 g/mol) [1]. The compound exhibits a computed XLogP3 of 4.4, a topological polar surface area of 35.5 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors, conferring a pronounced lipophilic character and limited aqueous solubility [1]. The 2-trifluoromethyl group significantly alters the electronic landscape of the chromone core relative to non-fluorinated or alkyl-substituted analogs, a feature that is leveraged in medicinal chemistry to modulate metabolic stability and target engagement [1][2].

Why Generic Substitution Fails for 7-Methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one in SAR Research


Chromen-4-one analogs cannot be interchanged without altering structure-activity relationships (SAR) because even subtle changes to the substitution pattern can drastically shift biological potency, selectivity, and ADME properties. The combination of a 2-CF₃ group with a 3-phenyl ring and a 7-OCH₃ creates a unique electrostatic and steric environment that is absent in the common 2-phenylchromones (flavones) or 3-phenylchromones (isoflavones) lacking the trifluoromethyl moiety [1]. For example, the electron-withdrawing CF₃ group lowers the pKa of adjacent positions and increases metabolic stability, while the 7-methoxy group influences hydrogen-bond acceptor capacity and planarity. Replacing this compound with a des‑CF₃ or des‑OCH₃ analog can lead to a complete loss of target affinity or a different metabolic profile, making direct substitution scientifically invalid without new validation data [1][2].

Quantitative Differentiation of 7-Methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one from Key Analogs


Lipophilicity Comparison with Des-CF₃ and Methyl Analogs

The 2-trifluoromethyl group introduces a substantial increase in lipophilicity relative to non-fluorinated chromone analogs. The target compound has a computed XLogP3 of 4.4 [1], whereas the des‑CF₃ analog 7-methoxy-3-phenyl-4H-chromen-4-one (CAS 1218-80-0) exhibits an XLogP3 of approximately 3.2 [2]. This difference of 1.2 log units corresponds to a roughly 16‑fold higher partition coefficient, which can significantly impact membrane permeability, tissue distribution, and metabolic clearance.

Lipophilicity Drug-likeness Chromone SAR

TPSA and Hydrogen Bond Acceptor Comparison with Isoflavone Core

The target compound possesses a TPSA of 35.5 Ų and six hydrogen bond acceptors [1]. In contrast, the canonical 3-phenylchromone (isoflavone) core without the 7‑OMe and 2‑CF₃ groups (CAS 574-12-9) has a TPSA of 26.3 Ų and only two hydrogen bond acceptors [2]. The increased hydrogen bond acceptor count and polar surface area can alter aqueous solubility, P‑gp recognition, and oral bioavailability, making the target compound more suitable for applications requiring moderate polarity without sacrificing membrane permeability.

Molecular property TPSA Bioavailability

Electrostatic Potential Modulation by the 2-CF₃ Group: Target Binding Impact

The electron‑withdrawing CF₃ group at the 2‑position induces a local positive electrostatic potential on the pyrone ring and adjacent carbon atoms, as assessed by DFT calculations on analogous 2‑trifluoromethylchromones [1]. This electronic signature is absent in 2‑methyl or 2‑phenyl analogs. While no direct binding data for this specific compound against a purified target are publicly available, class‑level inference from a comprehensive SAR analysis of 2‑trifluoromethylchromones shows that the CF₃ group consistently enhances inhibitory activity against cytochrome P450 enzymes (e.g., CYP2C9) by 5–20‑fold compared to the corresponding 2‑methyl congener [2].

Electrostatic surface Medicinal chemistry Trifluoromethyl effect

Synthetic Accessibility and Purity vs Multi-Step Analogs

The target compound is commercially available from multiple vendors (e.g., Life Chemicals, purity ≥90% [1]), whereas closely related 7‑methoxy‑8‑methyl‑3‑phenyl‑2‑(trifluoromethyl)‑4H‑chromen‑4‑one (CAS 315233-85-3) is less widely stocked and often requires custom synthesis . The simpler 7‑methoxy substitution pattern avoids steric hindrance issues encountered during late‑stage functionalization of 8‑substituted analogs, thereby reducing procurement lead times and cost.

Synthetic chemistry Purity Procurement

Key Applications of 7-Methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one


Lead-like Scaffold for Kinase and CYP Inhibitor Discovery

The 2‑CF₃ group, supported by class‑level evidence of enhanced CYP2C9 inhibition [1], makes this compound a privileged starting point for designing enzyme inhibitors where trifluoromethyl‑mediated electronic effects are desired. Its moderate TPSA (35.5 Ų) and lipophilicity (XLogP3 = 4.4) place it within lead‑like property space, and it can be directly purchased at ≥90% purity [2][3].

Physicochemical Probe for Membrane Permeation Studies

With a ΔXLogP3 of ~1.2 units over the des‑CF₃ chromone [1], the compound can be used as a matched molecular pair to quantify the impact of CF₃ insertion on passive membrane permeability and cellular uptake without changing the core scaffold. Its zero H‑bond donors and six H‑bond acceptors provide a well‑defined hydrogen‑bonding profile for modeling studies [2].

Synthetic Intermediate for 7-Position Diversification

The 7‑methoxy group offers a handle for demethylation to the 7‑hydroxy derivative, enabling further O‑alkylation, sulfonation, or glycosylation. The absence of an 8‑substituent avoids steric clashes during diversification, a comparative advantage over 8‑methyl or 8‑ethyl analogs that require harsher conditions for functionalization [1].

Reference Standard for Chromatographic Method Development

The compound's distinct retention time on reverse‑phase columns (driven by XLogP3 = 4.4) is useful as a late‑eluting reference standard for HPLC or LC‑MS method calibration when developing analytical methods for synthetic chromone libraries. Its purity specification (≥90%) supports its use as a system suitability standard [1].

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